molecular formula C12H10N2O3 B5391741 3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole

3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole

Cat. No.: B5391741
M. Wt: 230.22 g/mol
InChI Key: SDCPXLWJUGXAEK-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole is a heterocyclic compound that features a unique combination of functional groups, including a nitro group, a phenylethenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole involves the use of solid nano-titania as a catalyst. This solvent-free procedure provides a clean and environmentally friendly alternative to traditional methods. The reaction typically involves the condensation of appropriate starting materials under mild conditions, leading to high yields and easy separation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and the use of recyclable catalysts like nano-titania can be applied to scale up the synthesis. The use of heterogeneous catalysts and solvent-free conditions can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenylethenyl moiety .

Scientific Research Applications

3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitro-5-phenyl-1,2-oxazole: Lacks the phenylethenyl group, which may affect its reactivity and applications.

    4-nitro-5-phenylethenyl-1,2-oxazole: Lacks the methyl group, which can influence its chemical properties.

    3-methyl-5-[(Z)-2-phenylethenyl]-1,2-oxazole: Lacks the nitro group, which significantly alters its reactivity.

Uniqueness

3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-9-12(14(15)16)11(17-13-9)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCPXLWJUGXAEK-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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